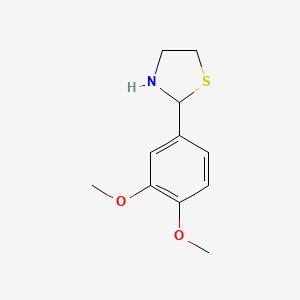
2-(3,4-Dimethoxyphenyl)thiazolidine
Cat. No. B3025223
Key on ui cas rn:
67189-39-3
M. Wt: 225.31 g/mol
InChI Key: SEBSCXLWNCIHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863313B2
Procedure details


To a solution of 3,4-dimethoxybenzaldehyde (2.19 g, 13.2 mmol) in ethanol (15 ml) was added dropwise a solution of cysteamine HCl (0.5 g, 4.4 mmol) in water (5 ml) and the solution stirred at RT for 40 h. The bulk of the ethanol was removed by rotary evaporator and the residue was diluted with water (15 ml) and extracted with diethyl ether (3×20 ml) to remove excess aldehyde. The aqueous layer was basified with solid sodium carbonate (0.3 g) resulting in the formation of an oil. The mixture was extracted with ether (2×25 ml), washed with brine (1×50 ml), dried (MgSO4) and evaporated to give a clear oil that solidified on standing (0.77 g). The material was triturated with hexane (3×5 ml) to give 2-(3,4-dimethoxyphenyl)-1,3-thiazolane (8) as a friable white solid (0.65 g, 66%), mp 54-56°.




Yield
66%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.Cl.[NH2:14][CH2:15][CH2:16][SH:17]>C(O)C.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]2[NH:14][CH2:15][CH2:16][S:17]2)[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.19 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCCS
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred at RT for 40 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The bulk of the ethanol was removed by rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water (15 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (3×20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove excess aldehyde
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in the formation of an oil
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ether (2×25 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine (1×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear oil that solidified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The material was triturated with hexane (3×5 ml)
|
Outcomes


Product
Details
Reaction Time |
40 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1OC)C1SCCN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.65 g | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
